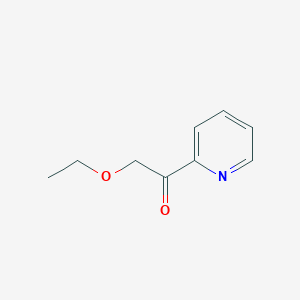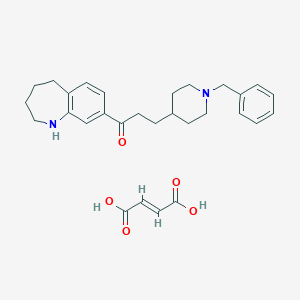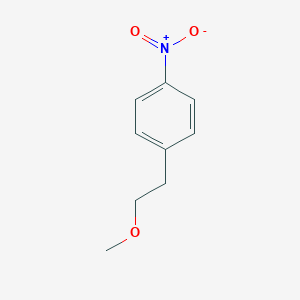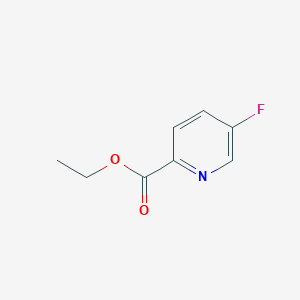
Ethyl 5-fluoropyridine-2-carboxylate
概述
描述
Ethyl 5-fluoropyridine-2-carboxylate: is an organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an ethyl ester group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoropyridine-2-carboxylate typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-fluoropyridine-2-carbaldehyde with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and the addition of reagents such as sodium chlorite .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C). These methods ensure high yields and purity of the desired product .
化学反应分析
Types of Reactions: Ethyl 5-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Sodium chlorite (NaClO2) in aqueous conditions is a typical oxidizing agent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of 5-fluoropyridine-2-carboxylic acid.
Reduction: Formation of 5-fluoropyridine-2-methanol.
科学研究应用
Chemistry: Ethyl 5-fluoropyridine-2-carboxylate is used as an intermediate in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is studied for its potential as a building block in the synthesis of pharmaceuticals. Fluorinated pyridines are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its fluorinated nature imparts desirable properties such as increased chemical resistance and thermal stability .
作用机制
The mechanism of action of ethyl 5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways .
相似化合物的比较
- 5-Fluoropyridine-2-carboxylic acid
- 2-Fluoropyridine
- 5-Fluoro-2-picolinic acid
Comparison: Ethyl 5-fluoropyridine-2-carboxylate is unique due to the presence of both a fluorine atom and an ethyl ester groupFor instance, 5-fluoropyridine-2-carboxylic acid lacks the ester group, which limits its use in esterification reactions .
属性
IUPAC Name |
ethyl 5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMGOYHQXHQSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450790 | |
| Record name | Ethyl 5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148541-70-2 | |
| Record name | Ethyl 5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



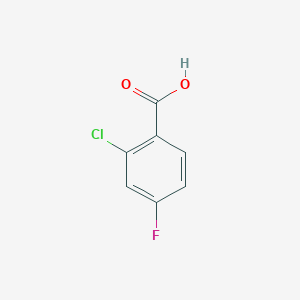
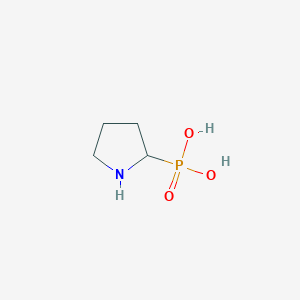
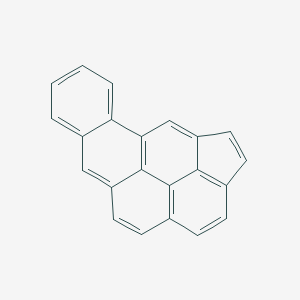
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
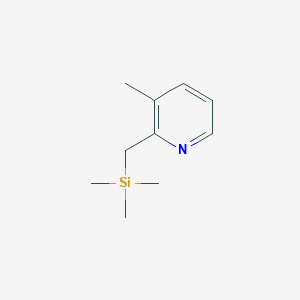
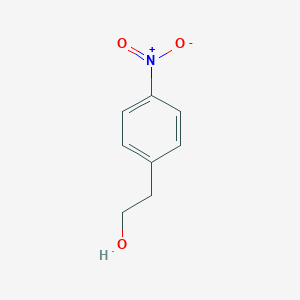
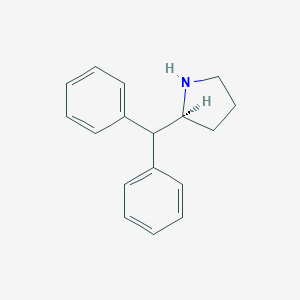
![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
